molecular formula C5H7N3O2 B8341976 Isoxazol-5-yl-acetic acid hydrazide

Isoxazol-5-yl-acetic acid hydrazide

Cat. No.: B8341976
M. Wt: 141.13 g/mol
InChI Key: FLUGHBPBELFPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazol-5-yl-acetic acid hydrazide is a chemical reagent featuring a reactive hydrazide group attached to an isoxazole heterocycle. This structure makes it a valuable synthetic intermediate for constructing more complex molecules, particularly in the development of novel heterocyclic-fatty acid hybrids and other pharmacologically relevant compounds . Compounds containing the isoxazole ring are a recognized source of drugs and bioactive molecules with a wide spectrum of therapeutic applications . Specifically, synthetic isoxazole derivatives have demonstrated significant immunoregulatory properties in scientific research, including potent immunosuppressive, anti-inflammatory, and immunostimulatory activities . Some derivatives have shown activities comparable to or even higher than registered reference drugs in preclinical models . While the specific mechanism of action for this compound itself may require further characterization, related isoxazole compounds are known to function through mechanisms such as the inhibition of key enzymes like COX-2 or dihydroorotate dehydrogenase, or by modulating the production of cytokines like TNF-α . Researchers value this hydrazide for its potential in medicinal chemistry and drug discovery, particularly for exploring new immunomodulatory agents and bioactive heterocycles. This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-(1,2-oxazol-5-yl)acetohydrazide

InChI

InChI=1S/C5H7N3O2/c6-8-5(9)3-4-1-2-7-10-4/h1-2H,3,6H2,(H,8,9)

InChI Key

FLUGHBPBELFPGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)CC(=O)NN

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Isoxazol derivatives, including isoxazol-5-yl-acetic acid hydrazide, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against various resistant bacterial strains, making them potential candidates for developing new antimicrobial agents.

Case Study:
A study synthesized novel acylhydrazone derivatives from isoxazole and evaluated their antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives showed comparable or superior antibacterial activity compared to conventional antibiotics, highlighting the potential of isoxazole derivatives in combating resistant infections .

Compound TypeActivity AgainstReference
AcylhydrazonesMRSA
Isoxazole DerivativesVarious bacteria

Anticancer Properties

This compound has shown promising anticancer activities in various studies. Compounds derived from isoxazole have been reported to inhibit cell proliferation in multiple cancer cell lines.

Case Study:
A series of indole-isoxazole hybrids were synthesized and tested for their cytotoxicity against liver cancer cell lines. The study found that some compounds significantly inhibited cell growth and induced cell cycle arrest, suggesting their potential as anticancer agents . Additionally, certain isoxazole derivatives have been identified as inhibitors of tubulin polymerization, a critical mechanism in cancer cell division .

Compound TypeCancer Cell LinesIC50 Values (µM)Reference
Indole-Isoxazole HybridsHuh7, HepG24.7 - 8.5
Isoxazole DerivativesVariousVaries

Immunoregulatory Functions

Isoxazol derivatives are also recognized for their immunoregulatory properties. They have been studied for their ability to modulate immune responses and exhibit anti-inflammatory effects.

Case Study:
Research highlighted the efficacy of certain isoxazole compounds in reducing inflammation and pain in animal models. For instance, specific derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential utility as anti-inflammatory agents comparable to established drugs like indomethacin .

Compound TypeEffect ObservedReference
Isoxazole DerivativesInhibition of TNF-α and IL-6
Analgesic/Anti-inflammatory CompoundsPain relief in models

Chemical Reactions Analysis

Cyclocondensation Reactions

Isoxazol-5-yl-acetic acid hydrazide can undergo cyclocondensation reactions with various reagents to form more complex heterocycles. For instance:

  • When reacted with ethyl acetoacetate in the presence of acetic acid, it yields 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydro-pyrazol-3-one .

This reaction exemplifies how isoxazole derivatives can be transformed into pyrazolones, which are valuable in medicinal chemistry.

Further Functionalization

This compound can also be functionalized through various reactions:

  • Formation of Oxadiazoles : By heating with triethyl orthoformate, it can yield 1,3,4-oxadiazole derivatives .

  • Synthesis of Thiazoles : The compound can react with other heterocyclic compounds leading to thiazole derivatives, which have been studied for their biological activities .

Reaction Mechanisms

The mechanisms involved in these reactions often include nucleophilic attack by the hydrazine on carbonyl groups followed by dehydration steps leading to cyclization. For example:

Hydrazone formation R1C(=O)R2+N2H4R1C(=NNH2)R2\text{Hydrazone formation }\quad R_1C(=O)R_2+N_2H_4\rightarrow R_1C(=N-NH_2)R_2

This step is crucial for building more complex structures from simpler precursors.

Characterization of Products

The products formed from reactions involving this compound are characterized using various spectroscopic techniques:

Infrared Spectroscopy (IR)

IR spectroscopy is employed to identify functional groups present in the synthesized compounds. Characteristic absorption bands observed include:

  • Amine and carbonyl stretches around 3400 cm1^{-1} and 1700 cm1^{-1}, respectively.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides insight into the molecular structure and environment of hydrogen atoms within the compound:

  • For instance, the amide NH protons typically appear as broad signals in the NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry confirms molecular weights and structural integrity of synthesized products, supporting proposed structures based on fragmentation patterns observed.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including antimicrobial and anticancer properties . The pharmacological relevance of these compounds makes them attractive candidates for drug development.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Data (IR, NMR)
This compound 212–213 (derivative) Soluble in DMSO, MeOH IR: 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H); ¹H NMR: δ 8.2 (s, isoxazole)
4-Oxazolecarboxylic acid hydrazide 212–213 (1) Insoluble in H₂O IR: 1670 cm⁻¹ (C=O); ¹H NMR: δ 7.8 (d, oxazole)
5-Methoxymethyl isoxazole hydrazide High aqueous solubility ¹H NMR: δ 3.4 (s, OCH₃); MS: m/z 171.15

Table 2: Reaction Yields in Cyclization Pathways

Hydrazide Product Yield (%) Conditions
This compound 1,2,4-Triazol-3-thiols 78–85 K₂CO₃ (2M), reflux, 6 h
2-(Biphenyl-4-yloxy)acetic acid hydrazide 1,3,4-Oxadiazoles 90–93 POCl₃, 80°C, 4 h
4-Oxazolecarboxylic acid hydrazide Hydrazones 77–85 Propan-2-ol/HCl, reflux, 2 h

Preparation Methods

Cyclization of β-Ketonitrile Precursors

A common route involves reacting ethyl acetoacetate derivatives with hydroxylamine hydrochloride under alkaline conditions. For example, 5-methylisoxazole-3-carboxylic acid derivatives are synthesized by treating β-ketonitriles with hydroxylamine in ethanol, achieving cyclization at 60–80°C. Adapting this method, the acetic acid moiety can be introduced via alkylation or Claisen condensation prior to cyclization.

Regioselective Functionalization

Regioselectivity in isoxazole synthesis is critical for positioning the acetic acid group at the 5-position. Metal-assisted deprotonation, as seen in the use of NaH or n-BuLi, enables directed alkylation of acetonitrile derivatives with ethyl acetate, forming acetyl acetonitrile intermediates. Subsequent cyclization with hydroxylamine ensures the correct substitution pattern.

Hydrazide Formation from Carboxylic Acids

The conversion of carboxylic acids to hydrazides is a pivotal step. Two primary strategies emerge: direct hydrazinolysis and flow-assisted telescoped synthesis.

Direct Hydrazinolysis in Batch Reactors

Classical methods involve refluxing the carboxylic acid with excess hydrazine hydrate in alcoholic solvents. For instance, adamantane-1-carboxylic acid hydrazide was synthesized by reacting methyl adamantane-1-carboxylate with hydrazine hydrate in methanol. Applied to Isoxazol-5-yl-acetic acid, this method would require esterification of the acid followed by hydrazine substitution. Typical yields range from 70–85%, though prolonged reaction times (6–12 hours) and solvent volume are drawbacks.

Continuous Flow Synthesis

A modern approach employs continuous flow systems to enhance efficiency. In one protocol, carboxylic acids are first esterified in acidic methanol at 135°C, followed by immediate mixing with hydrazine hydrate in a second reactor module at 125°C. This telescoped process avoids intermediate isolation, achieving 65–91% yields for aliphatic and aromatic hydrazides. For this compound, this method could reduce precipitation issues associated with batch processing, as precise temperature and pressure control in flow reactors mitigate uncontrolled crystallization.

Challenges and Mitigation Strategies

Precipitation Control

Uncontrolled precipitation during hydrazide isolation can clog reactors. In flow systems, maintaining post-reaction temperatures above 60°C until collection prevents premature crystallization. For batch processes, slow cooling or antisolvent addition (e.g., diethyl ether) enhances crystal quality.

Byproduct Formation

Hydrazinolysis may yield bis-hydrazides or oxidized products. Using stoichiometric hydrazine (1:1 molar ratio) and inert atmospheres suppresses these side reactions.

Comparative Analysis of Methods

MethodYield (%)Time (h)ScalabilityKey Advantage
Batch Hydrazinolysis70–856–12ModerateSimple setup, low cost
Continuous Flow65–910.5–2HighRapid, energy-efficient, fewer byproducts
Telescoped Synthesis78–903–5HighIntegrated steps, minimal isolation

Q & A

What is the standard laboratory-scale synthesis protocol for Isoxazol-5-yl-acetic acid hydrazide?

Basic Research Question
The synthesis typically involves refluxing ethyl esters with hydrazine hydrate in methanol for 5–6 hours, followed by purification via recrystallization. Key steps include:

  • Reaction Setup : Mixing the ester derivative (0.15 mol) with methanol (30 mL) and hydrazine hydrate (80%, 0.15 mol) under reflux.
  • Progress Monitoring : Thin-layer chromatography (TLC) using a 3:2 n-hexane/ethyl acetate solvent system to confirm reaction completion .
  • Purification : Evaporation of excess solvent, precipitation in ice-cold water, and recrystallization using methanol to isolate the hydrazide product .

How can researchers confirm the purity and structural integrity of synthesized this compound?

Basic Research Question
Multiple analytical techniques are employed:

  • TLC : To monitor reaction progress and assess preliminary purity .
  • NMR Spectroscopy : For structural validation, particularly to detect tautomeric forms (e.g., ring–chain–ring tautomerism) in solution using <sup>1</sup>H- and <sup>13</sup>C-NMR .
  • HPLC-MS/MS : To detect trace impurities like residual hydrazine derivatives, using MRM (multiple reaction monitoring) chromatograms with optimized mobile phases .

What variables should be optimized to improve reaction yields during cyclization of this compound derivatives?

Advanced Research Question
Critical parameters include:

  • Catalyst Selection : Phosphorous oxychloride (POCl3) at 120°C for cyclization to oxadiazoles .
  • Solvent and Temperature : Acylation reactions with imidazolides achieve higher yields under heating (80°C) compared to low-temperature methods requiring organic bases (e.g., triethylamine) .
  • Reagent Compatibility : Use of cyclic anhydrides for prolonged alkyl chain incorporation without yield compromise .

How should researchers address contradictions in reported reaction yields for hydrazide acylation methods?

Advanced Research Question
Discrepancies often arise from:

  • Reagent Reactivity : Acyl halides vs. imidazolides, where the latter’s thermal stability reduces side reactions .
  • Workflow Differences : Parallel synthesis approaches (e.g., chemistry informer libraries) may standardize yield comparisons by using complex substrates to evaluate method robustness .
  • Validation : Replicating reactions under identical conditions (solvent, temperature, stoichiometry) to isolate variables affecting yields .

What advanced techniques characterize tautomeric behavior in this compound derivatives?

Advanced Research Question
Dynamic tautomerism is studied via:

  • Multinuclear NMR : Observing chemical shift changes in <sup>1</sup>H- and <sup>13</sup>C-NMR spectra to identify equilibrium between isoxazolidine and thiadiazinone forms .
  • Solvent Effects : Polar solvents stabilize charged intermediates, while nonpolar solvents favor cyclic tautomers .
  • Computational Modeling : DFT calculations to predict energetically favorable tautomeric states .

What are the methodological challenges in synthesizing this compound-based heterocycles for pharmacological studies?

Advanced Research Question
Key challenges include:

  • Selectivity Control : Avoiding competing pathways during triazole formation (e.g., using phenyl isothiocyanate to ensure regioselective thiol group incorporation) .
  • Functionalization : Aminomethylation with formaldehyde and secondary amines to introduce morpholino or piperazino moieties, requiring strict pH control .
  • Scalability : Transitioning from small-scale parallel synthesis to high-fidelity scale-up while maintaining yield and purity .

How can researchers mitigate matrix effects during HPLC-MS/MS analysis of hydrazide impurities?

Advanced Research Question
Strategies include:

  • Sample Preparation : Solid-phase extraction (SPE) to remove interfering compounds .
  • Ion Suppression Studies : Using isotopically labeled internal standards (e.g., deuterated hydrazine) to correct for signal suppression/enhancement .
  • Chromatographic Optimization : Adjusting mobile phase composition (e.g., acetonitrile/ammonium formate gradients) to separate analytes from matrix components .

What structure-activity relationship (SAR) insights exist for this compound derivatives in antimicrobial studies?

Advanced Research Question
SAR trends include:

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro, nitro) on the isoxazole ring enhance antibacterial activity against Gram-positive strains .
  • Heterocycle Fusion : Triazole-thiadiazine hybrids exhibit improved bioavailability due to balanced lipophilicity .
  • Pharmacophore Mapping : The hydrazide moiety’s hydrogen-bonding capacity correlates with target enzyme inhibition (e.g., dihydrofolate reductase) .

Notes

  • References : Ensure proper citation of protocols and data using the provided evidence identifiers.
  • Safety : Adhere to OSHA/NIOSH guidelines for handling hydrazine derivatives, including proper ventilation and PPE .
  • Data Reproducibility : Validate methods using standardized chemistry informer libraries to account for substrate complexity .

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